

# preliminary screening of Rabdoserrin A biological activities

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## Compound of Interest

Compound Name: Rabdoserrin A

Cat. No.: B15596955

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## Anticancer Activity of Rabdoserrin A

**Rabdoserrin A** has demonstrated notable cytotoxic effects against a variety of human cancer cell lines. Its primary anticancer mechanism involves the induction of programmed cell death (apoptosis) and interference with the cell cycle.

## Data Presentation: Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of **Rabdoserrin A** against several human cancer cell lines, indicating its potential as a broad-spectrum anticancer agent.

Cell Line	Cancer Type	IC50 (μM)
HeLa	Cervical Cancer	2.57
SMMC-7721	Hepatocellular Carcinoma	3.24
A549	Lung Cancer	4.81
MCF-7	Breast Cancer	5.92
SW480	Colon Cancer	8.65

## Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.

**Principle:** In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

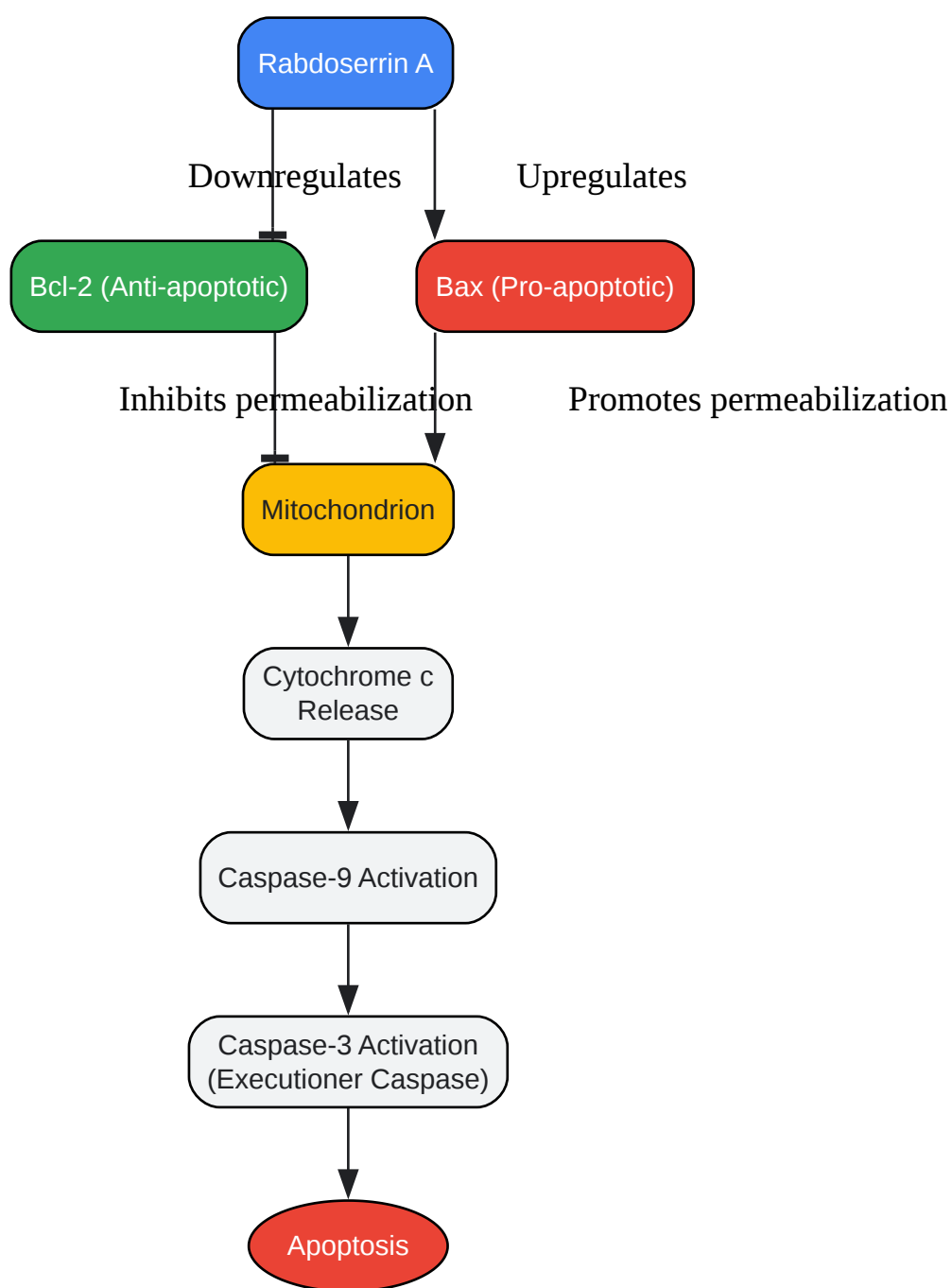
### Methodology:

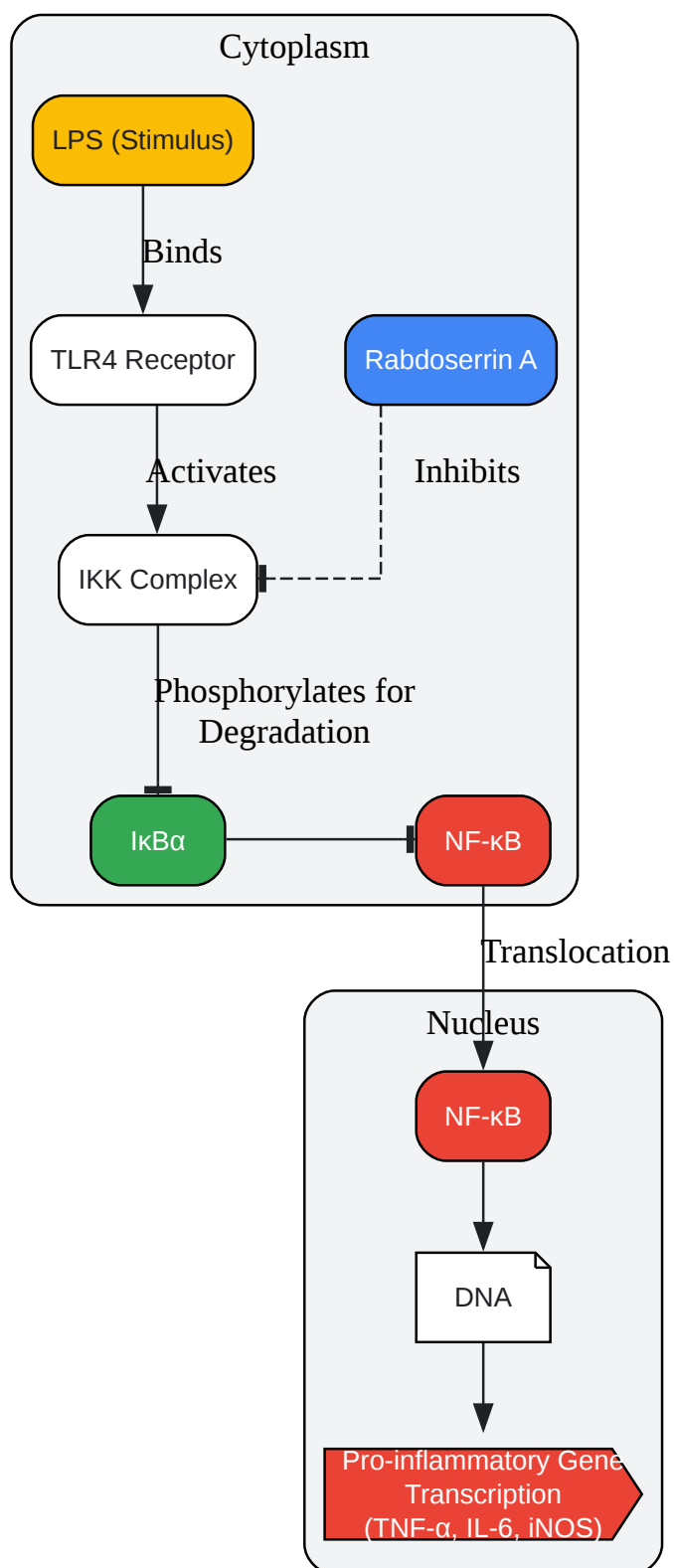
- **Cell Culture:** Human cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells per well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** Cells are treated with a serial dilution of **Rabdoserrin A** (e.g., 0.5, 1, 2.5, 5, 10, 20  $\mu$ M) and a vehicle control (e.g., 0.1% DMSO) for a specified period (typically 24, 48, or 72 hours).
- **MTT Incubation:** Following treatment, the culture medium is removed, and 100  $\mu$ L of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The MTT-containing medium is discarded, and 150  $\mu$ L of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- **Data Acquisition:** The absorbance is measured at 570 nm using a microplate reader.
- **Analysis:** Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis from the dose-response curves.

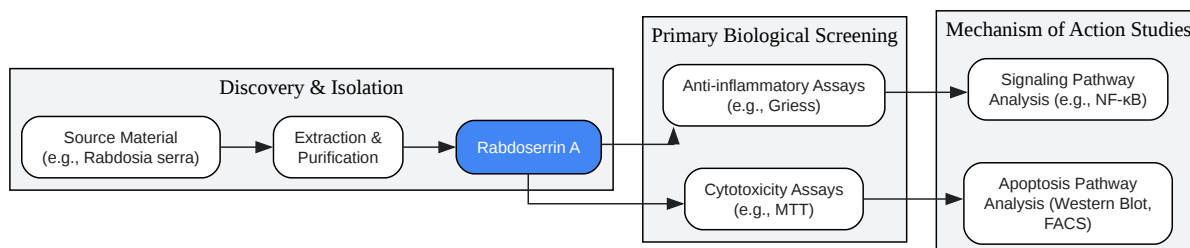
## Visualization: Apoptosis Signaling Pathway

**Rabdoserrin A** induces apoptosis primarily through the intrinsic (mitochondrial) pathway. It modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to

mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.







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